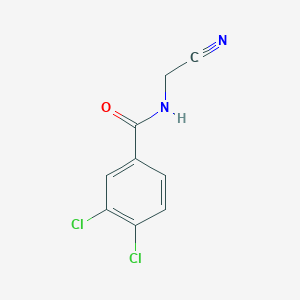

3,4-dichloro-N-(cyanomethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

3,4-dichloro-N-(cyanomethyl)benzamide |

InChI |

InChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12/h1-2,5H,4H2,(H,13,14) |

InChI Key |

WCNAHBISEUGYQU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)NCC#N)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC#N)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3,4 Dichloro N Cyanomethyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, allowing for the detailed mapping of a molecule's atomic framework.

Proton (¹H) NMR spectroscopy is a primary tool for identifying the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3,4-dichloro-N-(cyanomethyl)benzamide would exhibit distinct signals for the aromatic protons on the dichlorinated benzene (B151609) ring and the aliphatic protons of the cyanomethyl group.

The 3,4-disubstituted pattern on the benzene ring is expected to produce a characteristic set of three proton signals in the aromatic region (typically δ 7.5-8.0 ppm). The proton at position 2 (H-2), adjacent to the carbonyl group, would likely appear as a doublet. The proton at position 6 (H-6), ortho to a chlorine atom, would be a doublet of doublets, and the proton at position 5 (H-5), situated between the two chlorine atoms, would present as a doublet.

In the aliphatic region, the methylene protons (-CH₂-) of the cyanomethyl group are expected to appear as a doublet, due to coupling with the adjacent amide proton (-NH-). The amide proton itself would likely be observed as a triplet, resulting from coupling to the two methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~9.20 | t (triplet) | ~5.5 | NH |

| ~7.95 | d (doublet) | ~2.0 | H-2 |

| ~7.75 | dd (doublet of doublets) | ~8.5, 2.0 | H-6 |

| ~7.60 | d (doublet) | ~8.5 | H-5 |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their functional groups. hw.ac.ukudel.edu The structure of this compound contains nine unique carbon atoms, and thus nine distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the amide group is anticipated to resonate at the lowest field (δ ~165 ppm). The six carbons of the aromatic ring would appear in the typical range of δ 125-140 ppm. Among these, the two carbons directly bonded to chlorine atoms (C-3 and C-4) and the two carbons adjacent to other substituents (C-1 and C-2) would show distinct chemical shifts. The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm region, while the aliphatic methylene carbon (-CH₂-) would appear at the highest field (δ ~30-40 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165.5 | C=O (Amide) |

| ~138.0 | C-4 |

| ~134.5 | C-1 |

| ~132.0 | C-3 |

| ~131.5 | C-6 |

| ~130.0 | C-5 |

| ~128.0 | C-2 |

| ~117.0 | C≡N (Nitrile) |

Nitrogen-15 (¹⁵N) NMR spectroscopy, though less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of nitrogen atoms within a molecule. rsc.orgnih.govresearchgate.net For this compound, two signals are expected, corresponding to the amide nitrogen and the nitrile nitrogen.

The chemical shift of the amide nitrogen is influenced by resonance delocalization and hydrogen bonding. It is expected to appear in a characteristic region for secondary amides. The nitrile nitrogen, part of a triple bond, will have a distinctly different chemical shift. These values are crucial for confirming the presence and electronic state of the two different nitrogen-containing functional groups. nih.gov

Table 3: Predicted ¹⁵N NMR Data for this compound

| Chemical Shift (δ) ppm (referenced to NH₃) | Assignment |

|---|---|

| ~110-130 | Amide (R-CO-N H-R) |

Two-dimensional (2D) NMR experiments are indispensable for establishing atomic connectivity and spatial relationships, which is critical for confirming complex structures. princeton.eduharvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this molecule, COSY would show correlations between H-5 and H-6, and between H-2 and H-6 on the aromatic ring. A key correlation would also be observed between the amide proton (NH) and the methylene protons (CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C coupling). nih.govyoutube.com This would definitively link the proton signals for H-2, H-5, H-6, and the CH₂ group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for assembling the molecular fragments. nih.govyoutube.com Key expected correlations include:

The CH₂ protons to the amide carbonyl carbon (C=O) and the nitrile carbon (C≡N).

The amide proton (NH) to the carbonyl carbon (C=O) and the CH₂ carbon.

The aromatic proton H-2 to the carbonyl carbon (C=O) and C-6.

The aromatic proton H-6 to C-4 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edulibretexts.org A NOESY spectrum would be expected to show a cross-peak between the amide proton (NH) and the aromatic proton at the H-2 position, confirming their spatial proximity.

Table 4: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information |

|---|---|---|

| COSY | H-5 ↔ H-6; H-6 ↔ H-2; NH ↔ CH₂ | Through-bond H-H connectivity |

| HSQC | H-2 ↔ C-2; H-5 ↔ C-5; H-6 ↔ C-6; CH₂ ↔ CH₂ | Direct H-C attachment |

| HMBC | CH₂ ↔ C=O, C≡N; NH ↔ C=O; H-2 ↔ C=O, C-6 | Long-range H-C connectivity |

| NOESY | NH ↔ H-2 | Through-space H-H proximity |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₆Cl₂N₂O.

The theoretical monoisotopic mass calculated for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. A close match (typically within 5 ppm) confirms the elemental composition. Furthermore, the presence of two chlorine atoms would generate a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, providing further structural confirmation.

Table 5: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆Cl₂N₂O |

| Ion Formula | [C₉H₇Cl₂N₂O]⁺ |

| Calculated m/z (Monoisotopic) | 228.9884 |

| Hypothetical Found m/z | 228.9881 |

| Mass Difference (ppm) | -1.3 |

Fragmentation Pattern Analysis for Structural Features

The mass spectrum of this compound is anticipated to reveal a distinct fragmentation pattern that confirms its molecular structure. The molecular ion peak (M+) would be expected, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4 peaks). Key fragmentation pathways for benzamides typically involve cleavages at the amide bond and within the substituent groups.

A primary fragmentation event would likely be the cleavage of the N-C bond between the amide nitrogen and the cyanomethyl group, leading to the formation of a 3,4-dichlorobenzoyl cation. This highly stabilized cation would produce a prominent peak in the spectrum. Further fragmentation of this ion could involve the loss of a carbon monoxide (CO) molecule to yield a 3,4-dichlorophenyl cation.

Another significant fragmentation pathway would involve the cyanomethyl moiety. Cleavage of the bond between the methylene carbon and the nitrile group could result in the loss of a cyanide radical, while the cleavage of the amide C-N bond can also lead to fragments containing the cyanomethyl group. The observation of these characteristic fragment ions allows for the unambiguous confirmation of the compound's structural features.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M]+ | [C9H6Cl2N2O]+ |

| [M - CH2CN]+ | [C7H3Cl2O]+ |

| [M - CO - Cl]+ | [C7H3ClN2]+ |

| [C7H3Cl2O]+ | 3,4-Dichlorobenzoyl cation |

| [C6H3Cl2]+ | 3,4-Dichlorophenyl cation |

X-ray Single Crystal Diffraction

While a specific crystal structure for this compound is not publicly available, analysis of related N-(cyanomethyl)benzamide and substituted benzamide (B126) structures provides a strong basis for predicting its solid-state conformation and packing.

The parent molecule, this compound, is achiral and therefore does not have an absolute configuration to be determined. If chiral derivatives were to be synthesized, for instance by introducing a stereocenter in a substituent, X-ray crystallography would be the definitive method for determining the absolute configuration.

The crystal packing of this compound is anticipated to be governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the amide carbonyl oxygen and the nitrile nitrogen acting as potential acceptors. These hydrogen bonds would likely link molecules into chains or sheets.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

C=O (Amide I band): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ in the FT-IR spectrum, characteristic of the carbonyl stretching vibration in a secondary amide.

C≡N (Nitrile stretch): A sharp, medium-intensity band is anticipated in the range of 2240-2260 cm⁻¹ in both FT-IR and Raman spectra, corresponding to the stretching of the carbon-nitrogen triple bond of the nitrile group.

N-H (Amide II band and N-H stretch): The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹ in the FT-IR spectrum. The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹.

C-Cl (Aryl-Chloride stretch): The stretching vibrations of the C-Cl bonds on the aromatic ring are expected to produce strong bands in the fingerprint region of the FT-IR spectrum, typically between 1000 and 1100 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O | Stretch (Amide I) | 1650 - 1680 |

| C≡N | Stretch | 2240 - 2260 |

| N-H | Stretch | 3300 - 3500 |

| N-H | Bend (Amide II) | ~1550 |

| C-Cl | Stretch | 1000 - 1100 |

Conformational Analysis via Vibrational Modes

The conformational landscape of this compound is primarily defined by the rotational freedom around the C(O)-N and N-CH₂CN single bonds. The relative orientation of the dichlorinated benzene ring and the cyanomethyl group with respect to the central amide linkage gives rise to different conformers. These conformational changes directly influence the vibrational frequencies of the functional groups involved, particularly the amide and cyanomethyl moieties.

Key Vibrational Modes for Conformational Analysis:

The infrared (IR) and Raman spectra of this compound would be characterized by several key vibrational bands that are sensitive to conformational changes. Analysis of these bands, often aided by computational methods such as Density Functional Theory (DFT), can help in identifying the most stable conformers.

Amide I and Amide II Bands: The Amide I band, primarily associated with the C=O stretching vibration, is expected to appear in the region of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The Amide II band, arising from a combination of N-H in-plane bending and C-N stretching vibrations, typically occurs between 1500 and 1580 cm⁻¹. The frequencies of both Amide I and Amide II bands can shift depending on the conformation around the amide bond (cis vs. trans) and the potential for intramolecular hydrogen bonding between the amide proton and the cyano nitrogen or one of the chlorine atoms.

N-H Stretching Vibration: The N-H stretching vibration, expected in the 3200-3400 cm⁻¹ region, is a direct probe of hydrogen bonding. The formation of an intramolecular hydrogen bond would lead to a red shift (lower frequency) and broadening of this band. Different conformers may exhibit distinct N-H stretching frequencies corresponding to free and hydrogen-bonded states.

C≡N Stretching Vibration: The nitrile (C≡N) stretching vibration is typically observed as a sharp band in the 2200-2260 cm⁻¹ range. The position and intensity of this band can be influenced by the electronic effects of the neighboring groups and its participation in any intramolecular interactions.

Theoretical Vibrational Frequency Assignments:

In the absence of experimental data, theoretical calculations are indispensable for predicting the vibrational spectra of different conformers of this compound. DFT calculations, for instance, can be used to optimize the geometries of various possible conformers and then calculate their corresponding vibrational frequencies and intensities. By comparing the computed spectra of different conformers, it is possible to identify unique vibrational signatures for each.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study for two plausible conformers (a hypothetical planar and a twisted conformer).

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) - Planar Conformer | Predicted Frequency (cm⁻¹) - Twisted Conformer |

| ν(N-H) | Amide | 3350 | 3380 |

| ν(C=O) | Amide I | 1685 | 1695 |

| δ(N-H) + ν(C-N) | Amide II | 1540 | 1530 |

| ν(C≡N) | Nitrile | 2245 | 2250 |

| ν(C-Cl) | Aryl Halide | 780, 750 | 785, 745 |

| Aromatic ν(C-H) | Benzene Ring | 3100-3000 | 3100-3000 |

| Aromatic ν(C=C) | Benzene Ring | 1600-1450 | 1600-1450 |

Note: The data in this table is illustrative and not based on actual experimental or published computational results for this compound.

The analysis of such predicted vibrational data would allow for a detailed understanding of the conformational preferences of this compound. For instance, differences in the N-H and C=O stretching frequencies between conformers could indicate the presence or absence of intramolecular hydrogen bonding, which would be a key factor in stabilizing a particular conformation. The coupling of various vibrational modes in the fingerprint region would also provide a unique spectroscopic signature for each stable conformer.

Computational and Theoretical Studies on 3,4 Dichloro N Cyanomethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of molecules. These methods provide a deep understanding of a compound's intrinsic properties at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground state geometry and various electronic properties of molecules. In a typical DFT study, the electron density is used to calculate the total energy of the system.

For a molecule like 3,4-dichloro-N-(cyanomethyl)benzamide, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms (the ground state geometry). This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. From the optimized geometry, a range of electronic properties can be calculated, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

For instance, in studies of N,N-diacylaniline derivatives, DFT calculations have been used to show that the amide and aryl planes are often roughly perpendicular to one another. Similar calculations on this compound would reveal the preferred orientation of the cyanomethyl and dichlorophenyl groups relative to the central benzamide (B126) core.

Illustrative Data Table for DFT-Calculated Properties of a Related Dichlorobenzamide Derivative

| Property | Calculated Value |

| Total Energy | -xxxx.xxxx Hartree |

| Dipole Moment | x.xx Debye |

| HOMO Energy | -x.xx eV |

| LUMO Energy | -x.xx eV |

| HOMO-LUMO Gap | x.xx eV |

| Disclaimer: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound. |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding the electronic structure of a molecule. However, HF theory does not fully account for electron correlation, which is the interaction between electrons.

To improve upon the Hartree-Fock method, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are used. MP2 calculations incorporate electron correlation effects, leading to more accurate energies and electronic properties. For a molecule such as this compound, MP2 calculations would provide a more refined description of its electronic structure compared to HF, which can be important for accurately predicting properties that are sensitive to electron correlation.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. Larger basis sets provide a more accurate description of the electronic structure but come at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

The selection of a basis set is a trade-off between accuracy and computational efficiency. For a molecule of the size of this compound, a basis set like 6-31G* might be used for initial geometry optimizations, followed by single-point energy calculations with a larger basis set like 6-311+G(d,p) to obtain more accurate electronic properties. The choice of the functional in DFT calculations (e.g., B3LYP) also significantly impacts the results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide valuable insights into the dynamic behavior of molecules, such as their conformational flexibility and interactions with the surrounding environment.

Many molecules, including this compound, are flexible and can adopt multiple conformations. MD simulations can be used to explore the conformational landscape of a molecule by simulating its motion over a period of time, typically nanoseconds to microseconds. The resulting trajectory provides information about the different conformations the molecule can adopt and the relative energies of these conformations.

Analysis of the MD trajectory can reveal the flexibility of different parts of the molecule. For this compound, MD simulations could be used to study the rotation around the various single bonds, such as the bond connecting the dichlorophenyl group to the carbonyl carbon and the bond connecting the amide nitrogen to the cyanomethyl group. This type of analysis is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Illustrative Data Table for Conformational Analysis of a Flexible Aromatic Amide

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Populated Conformation (degrees) |

| Phenyl-C(O) | x.x | xx |

| C(O)-N | xx.x | xxx |

| N-CH2 | x.x | xx |

| Disclaimer: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound. |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to investigate the effects of the solvent on the conformation and dynamics of a molecule. This can be done using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium.

For this compound, performing MD simulations in different solvents (e.g., water, ethanol, chloroform) would provide insights into how the solvent affects its conformational preferences and flexibility. This is particularly important for understanding its behavior in biological systems, which are predominantly aqueous environments.

Reactivity Prediction and Mechanistic Insights

Theoretical and computational chemistry provide powerful tools to predict the reactivity of molecules and to gain insights into reaction mechanisms. For this compound, these methods would offer a molecular-level understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, a computational analysis would reveal the specific atoms or regions where the HOMO and LUMO are localized. This would allow for predictions about the most probable sites for nucleophilic and electrophilic attack. However, specific HOMO and LUMO energy values and their distribution maps for this compound are not available in the reviewed literature.

Representative Frontier Molecular Orbital Data for a Structurally Related Benzamide Derivative

No specific data is available for this compound. The following table is a hypothetical representation of the type of data that would be generated from FMO analysis.

| Orbital | Energy (eV) | Key Atomic Contributions |

| HOMO | -7.5 | Phenyl ring, Amide nitrogen |

| LUMO | -1.2 | Phenyl ring, Carbonyl carbon |

| HOMO-LUMO Gap | 6.3 | - |

An Electrostatic Potential (ESP) surface map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the regions of positive and negative charge.

Typically, red colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent areas of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow colors usually denote regions of neutral or intermediate potential.

For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, and the hydrogen atoms of the amide group as areas of positive potential. The dichlorinated phenyl ring would also exhibit a complex potential distribution due to the electron-withdrawing nature of the chlorine atoms. No specific ESP maps for this compound have been found in the literature.

Computational chemistry allows for the detailed study of reaction mechanisms by identifying transition states and calculating their corresponding energy barriers. A transition state is the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state (the activation energy) determines the reaction rate.

For key reactions involving this compound, such as hydrolysis of the amide or reactions at the cyanomethyl group, transition state calculations could elucidate the step-by-step mechanism and predict the feasibility of different reaction pathways. These calculations are computationally intensive and require sophisticated software and expertise. There are no published studies detailing transition state searches or energy barrier calculations for reactions of this specific compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. It involves the development of mathematical models that correlate molecular descriptors with experimental data.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. Thousands of descriptors can be calculated for a single molecule, ranging from simple counts of atoms and bonds to complex quantum chemical parameters.

For this compound, a wide array of descriptors could be calculated, including constitutional descriptors (e.g., molecular weight, number of chlorine atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Once a set of molecular descriptors is derived, QSPR models can be built by correlating these descriptors with experimentally determined properties. For instance, descriptors could be correlated with spectroscopic data (e.g., infrared absorption frequencies, NMR chemical shifts) or with measures of chemical reactivity (e.g., reaction rate constants).

Such models, once validated, can be used to predict the properties of new, untested compounds. However, the development of robust QSPR models requires a large and diverse dataset of compounds with reliable experimental data. No specific QSPR models for this compound were found in the scientific literature.

Chemical Reactivity and Derivatization of 3,4 Dichloro N Cyanomethyl Benzamide

Transformations of the Amide Functionality

The amide group in 3,4-dichloro-N-(cyanomethyl)benzamide is a robust functional group, but its nitrogen and carbonyl components can undergo several important transformations.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the secondary amide in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, direct N-alkylation or N-arylation with alkyl or aryl halides is typically inefficient. To achieve these transformations, the amide must first be deprotonated using a strong base to generate the corresponding amidate anion, which is a significantly more potent nucleophile. stackexchange.com

Commonly employed bases for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Once the amidate is formed, it can readily react with various electrophiles. stackexchange.com For instance, reaction with an alkyl halide (e.g., iodomethane or benzyl (B1604629) bromide) yields the N-alkylated product. Microwave-assisted alkylations under solvent-free, phase-transfer catalytic conditions have also been developed as a rapid and efficient alternative. mdpi.com

Another approach is reductive alkylation, which involves reacting the amide with an aldehyde or ketone in the presence of a reducing agent and a catalyst, though this is less common than deprotonation-alkylation. google.com

| Reaction Type | Reagents | Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3,4-dichloro-N-alkyl-N-(cyanomethyl)benzamide |

| N-Arylation | 1. Strong Base (e.g., NaH) 2. Aryl Halide (Ar-X) with catalyst | 3,4-dichloro-N-aryl-N-(cyanomethyl)benzamide |

| Reductive Alkylation | Aldehyde/Ketone (R₂C=O), H₂, Catalyst | 3,4-dichloro-N-(alkyl)-(cyanomethyl)benzamide |

Acyl Group Modifications (e.g., Reduction to Amine)

The carbonyl group of the amide can be completely reduced to a methylene group (-CH₂-), transforming the benzamide (B126) into a secondary amine. This transformation requires a powerful reducing agent due to the low reactivity of the amide carbonyl. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. ucalgary.ca

The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum species. This makes the oxygen a good leaving group, which is eliminated to form a transient iminium ion. A second hydride ion then rapidly attacks the iminium ion to yield the final amine product. ucalgary.cachemistrysteps.com Unlike the reduction of esters or ketones, amide reduction with LiAlH₄ does not yield an alcohol, as the carbonyl oxygen is completely removed. chemistrysteps.com

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | N-((3,4-dichlorophenyl)methyl)-2-aminoacetonitrile |

| Borane (BH₃) | Tetrahydrofuran (THF) | N-((3,4-dichlorophenyl)methyl)-2-aminoacetonitrile |

Hydrolytic Stability and Reactivity Under Various Conditions

Amides are among the most stable carboxylic acid derivatives and are generally resistant to hydrolysis under neutral conditions. However, the amide bond in this compound can be cleaved under forcing acidic or basic conditions, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis : In the presence of strong aqueous acid (e.g., HCl or H₂SO₄) and heat, the carbonyl oxygen is first protonated, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps lead to the cleavage of the C-N bond, yielding 3,4-dichlorobenzoic acid and aminoacetonitrile (B1212223). rsc.org

Base-Catalyzed Hydrolysis : Under strong alkaline conditions (e.g., aqueous NaOH) with heating, a hydroxide ion directly attacks the carbonyl carbon. This process, known as a nucleophilic acyl substitution, results in the formation of a tetrahedral intermediate that collapses to expel the amidate anion, which is then protonated by the solvent. The final products are the sodium salt of 3,4-dichlorobenzoic acid and aminoacetonitrile. acs.org

The electron-withdrawing nature of the 3,4-dichlorophenyl ring can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.

Reactions Involving the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a versatile functional handle, with the nitrile moiety being particularly amenable to transformations into various nitrogen-containing heterocycles through cycloaddition reactions.

Nitrile Hydrolysis to Carboxylic Acids or Amides

Similar to the amide functionality, the nitrile group is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The hydrolysis typically proceeds in two stages. Initially, the nitrile is converted to a primary amide, 2-amino-N-(3,4-dichlorobenzoyl)acetamide. With continued heating under these conditions, this primary amide can be further hydrolyzed to the corresponding carboxylic acid, (3,4-dichlorobenzamido)acetic acid. By carefully controlling the reaction conditions, it is often possible to isolate the intermediate primary amide.

[2+3] Cycloaddition Reactions (e.g., Tetrazole, Oxadiazole, Thiadiazole Formation)

The nitrile group readily participates in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions) to form five-membered heterocyclic rings. This is a powerful method for introducing significant structural diversity.

Tetrazole Formation : The reaction of the nitrile group with an azide source, most commonly sodium azide (NaN₃), is a well-established method for synthesizing 5-substituted tetrazoles. nih.gov This reaction is typically catalyzed by a Lewis acid, such as zinc(II) bromide or an aluminum salt, which activates the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org The resulting product from this compound would be 3,4-dichloro-N-((1H-tetrazol-5-yl)methyl)benzamide. This transformation is highly valuable as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Oxadiazole Formation : The cyanomethyl group can serve as a precursor for the synthesis of oxadiazole rings. For instance, 1,2,4-oxadiazoles can be synthesized through an acid-promoted reaction of N-(cyanomethyl)amides with a nitrosation reagent. ecnu.edu.cnresearchgate.net Alternatively, the nitrile can be converted to an N-hydroxyimidamide (amidoxime), which can then be cyclized with an acyl chloride or a similar reagent to yield a 1,2,4-oxadiazole derivative. nih.gov Synthesizing 1,3,4-oxadiazoles often involves converting the nitrile to an acid hydrazide, which is then cyclized using various dehydrating agents. jchemrev.com

Thiadiazole Formation : Thiadiazole rings can also be constructed from the cyanomethyl functionality. A common route to 1,3,4-thiadiazoles involves the reaction of acyl hydrazides (obtainable from the nitrile) with a source of sulfur, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org Another widely used method is the cyclization of thiosemicarbazides, which can be prepared from the corresponding acid hydrazide. nih.gov

| Target Heterocycle | Reaction Type | Typical Reagents | Product Structure |

| Tetrazole | [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnBr₂) | 5-((3,4-dichlorobenzamido)methyl)-1H-tetrazole |

| 1,2,4-Oxadiazole | Cyclization | 1. Hydroxylamine (NH₂OH) 2. Acyl Chloride (RCOCl) | N-((3-R-1,2,4-oxadiazol-5-yl)methyl)-3,4-dichlorobenzamide |

| 1,3,4-Thiadiazole (B1197879) | Cyclization | 1. Hydrazine (B178648) (N₂H₄) 2. Thiosemicarbazide 3. Acid-catalyzed cyclization | N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3,4-dichlorobenzamide |

α-Functionalization of the Methylene Group Adjacent to Nitrile

The methylene group positioned between the amide nitrogen and the nitrile (α-position to the nitrile) is susceptible to functionalization. This reactivity stems from the electron-withdrawing nature of the adjacent cyano group, which increases the acidity of the methylene protons.

Recent advancements have demonstrated methods for the α-functionalization of cyclic secondary amines without the need for a protecting group on the nitrogen. This involves an intermolecular hydride transfer to create an imine intermediate, which is then captured by a nucleophile nih.gov. While this specific methodology is applied to cyclic amines, the underlying principle of activating the α-position to a nitrogen-containing group is relevant.

Furthermore, photocatalytic methods have been developed for the regiodivergent functionalization of saturated N-heterocycles at either the α- or β-position. An iminium ion, stabilized by a tert-butyl carbamate (Boc) group, serves as a key intermediate nih.gov. This highlights the potential for activating the α-position to the amide nitrogen in this compound for subsequent reactions.

Aromatic Ring Functionalization at Halogen Sites

The two chlorine atoms on the benzene (B151609) ring of this compound are key sites for a variety of functionalization reactions. These include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring wikipedia.org. Aromatic rings, typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when they possess suitable electron-withdrawing substituents wikipedia.org. The chlorine atoms on the dichlorobenzamide moiety can be substituted by nucleophiles like amines or thiols smolecule.com.

The regioselectivity of SNAr reactions on dichlorinated aromatic systems is a critical aspect. For instance, in 2,4-dichloroquinazolines, nucleophilic attack by amines preferentially occurs at the 4-position nih.gov. Density functional theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack nih.gov. This principle of regioselectivity can be applied to predict the outcomes of SNAr reactions on this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have become indispensable in modern synthetic chemistry libretexts.org. These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide straightforward methods for constructing Csp2-Csp2, Csp2-Csp, and Csp2-N bonds libretexts.org.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide and is a powerful method for synthesizing biaryl compounds .

Heck Reaction: The Heck reaction is a versatile method for C(sp2)-C(sp2) bond formation, enabling the synthesis of aryl-substituted alkenes researchgate.net.

Sonogashira Coupling: This reaction combines an unsaturated carbon-containing halide or triflate with a terminal alkyne to form a new Csp-Csp or Csp-Csp2 bond. It is catalyzed by a combination of palladium and copper libretexts.org.

The application of these reactions to this compound would allow for the introduction of a wide range of substituents at the chlorine positions, leading to a diverse array of derivatives.

Directed ortho-metalation (DoM) is a variation of electrophilic aromatic substitution where electrophiles are directed exclusively to the ortho-position of a directing metalation group (DMG) via an aryllithium intermediate wikipedia.org. The DMG, which can be a methoxy, tertiary amine, or amide group, interacts with lithium through a heteroatom wikipedia.org. This interaction facilitates the deprotonation of the ring at the nearest ortho-position by a strong base like n-butyllithium, forming an aryllithium species that can then react with various electrophiles wikipedia.orgbaranlab.org.

In the context of this compound, the amide group can act as a DMG, directing metalation to the ortho-position. This strategy offers a high degree of regioselectivity, targeting a specific position on the aromatic ring for functionalization wikipedia.org.

Regioselectivity and Stereoselectivity in Derivatization

The control of reaction site specificity, or regioselectivity, is a crucial aspect of the derivatization of this compound. The presence of multiple reactive sites—the α-methylene group and the two chlorine atoms on the aromatic ring—necessitates careful selection of reaction conditions to achieve the desired outcome.

In palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, the use of sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at a specific carbon position with high selectivity nih.gov. This demonstrates that the choice of ligand can significantly influence the regioselectivity of the reaction.

For SNAr reactions, the inherent electronic properties of the substrate play a major role in determining the site of nucleophilic attack, as seen in the preferential substitution at the 4-position of 2,4-dichloroquinazolines nih.gov. Similarly, in DoM, the directing group's ability to coordinate with the metalating agent dictates the position of functionalization wikipedia.orgbaranlab.org.

Lack of Publicly Available Research on Chiral Derivations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the diastereomeric and enantiomeric purity control in chiral derivations of the compound this compound has been identified.

The inquiry into the chemical reactivity and derivatization of this compound, with a specific focus on the control of diastereomeric and enantiomeric purity in its chiral derivations, has yielded no publicly available studies, data, or established protocols.

General principles of asymmetric synthesis and chiral resolution are well-established in organic chemistry. These methodologies often involve the use of chiral catalysts, auxiliaries, or resolving agents to induce stereoselectivity in a chemical reaction, or to separate enantiomers from a racemic mixture. Subsequent analysis, typically employing techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, is then used to determine the diastereomeric or enantiomeric excess.

However, the application of these general principles to this compound, and the specific outcomes of such applications, are not documented in the available scientific literature. Consequently, there are no research findings, data tables, or detailed discussions to populate the requested article structure.

It is possible that research on the chiral properties of this specific compound exists in proprietary industrial settings or in research that has not yet been published. At present, however, the information required to generate a scientifically accurate and detailed article on this narrow topic is not accessible in the public domain.

Applications of 3,4 Dichloro N Cyanomethyl Benzamide As a Synthetic Building Block

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of the cyanomethyl group in 3,4-dichloro-N-(cyanomethyl)benzamide, coupled with the electronic properties imparted by the dichloro-substituted phenyl ring, makes it a potent precursor for the synthesis of various heterocyclic systems. This section details its application in constructing oxadiazole, thiadiazole, pyrazole (B372694), quinazolinone, and triazine frameworks, which are prominent motifs in numerous biologically active compounds.

Synthesis of Novel Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and ability to participate in hydrogen bonding interactions. nih.govnih.gov The synthesis of 1,3,4-oxadiazoles often proceeds through the cyclization of acyl hydrazides. nih.gov While direct use of this compound for oxadiazole synthesis is not extensively documented, its conversion to the corresponding acyl hydrazide would provide a viable pathway. The general synthetic route involves the reaction of an acid hydrazide with a dehydrating agent such as phosphorus oxychloride. nih.gov The resulting 2,5-disubstituted 1,3,4-oxadiazoles can be further functionalized, leveraging the reactive sites on the heterocyclic core.

A plausible synthetic sequence commencing with this compound is outlined below:

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | Hydrazine (B178648) hydrate | 3,4-dichlorobenzohydrazide | Hydrazinolysis |

| 2 | 3,4-dichlorobenzohydrazide | Carbon disulfide | 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol | Cyclization |

| 3 | 3,4-dichlorobenzohydrazide | Aromatic acid | 2-Aryl-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | Condensation/Cyclization |

This table represents a generalized synthetic scheme, as direct experimental data for this compound in this context is limited in the provided search results.

Construction of Thiadiazole and Pyrazole Systems

Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) scaffold is another important heterocyclic motif with a broad spectrum of biological activities. nih.gov The synthesis of 2-amino-1,3,4-thiadiazoles is a common strategy, and these can be further elaborated. nih.gov A related compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, has been synthesized and utilized as a precursor for novel heterocyclic compounds, highlighting the utility of the cyanomethyl group in constructing such systems. rawdatalibrary.netresearchgate.net This suggests that this compound could similarly be a valuable starting material for analogous thiadiazole derivatives. The cyanomethylene functionality is particularly reactive and can be exploited to construct hybrid heterocycles. rawdatalibrary.netresearchgate.net

Pyrazole Derivatives: Pyrazoles are a well-known class of nitrogen-containing heterocycles with diverse applications. nih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. researchgate.net While a direct route from this compound is not explicitly detailed, its chemical structure suggests potential for transformation into a suitable precursor. For instance, manipulation of the cyanomethyl group could lead to a β-ketonitrile, a common starting material for pyrazole synthesis. A derivative, 3,4-dichloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)-2-oxoethyl)benzamide, has been reported, indicating the incorporation of the 3,4-dichlorobenzamide (B1295324) moiety into a pyrazole-containing structure. sigmaaldrich.com

Formation of Quinazolinone and Triazine Frameworks

Quinazolinone Frameworks: Quinazolinones are a significant class of fused heterocyclic compounds with a wide range of pharmacological properties. nih.govresearchgate.net Their synthesis can be achieved through various methods, often starting from anthranilic acid derivatives. researchgate.netnih.gov A plausible, albeit indirect, route could involve the transformation of the this compound into a derivative that can undergo cyclization to form the quinazolinone core. For example, introduction of an amino group at the ortho position of the benzamide (B126) could set the stage for intramolecular cyclization.

Triazine Frameworks: Triazines, particularly 1,3,5-triazines, are synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through successive nucleophilic substitutions. scholarsresearchlibrary.comnih.gov The chlorine atoms can be displaced by various nucleophiles, allowing for the controlled introduction of different substituents. scholarsresearchlibrary.commdpi.com The role of this compound in this context would likely be as a nucleophile, where the amide nitrogen, after deprotonation, could displace a chlorine atom on the triazine ring. This would lead to the incorporation of the 3,4-dichlorobenzamidomethyl moiety onto the triazine scaffold.

Intermediate in the Synthesis of Diverse Compound Libraries

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.govnih.gov this compound, with its potential for diversification, is a candidate for use in such synthetic endeavors.

Combinatorial Chemistry Approaches

Combinatorial chemistry enables the rapid synthesis of a large number of compounds. the-scientist.comrsquarel.org This can be achieved through solid-phase or solution-phase techniques. ajrconline.org The structure of this compound lends itself to combinatorial approaches. For instance, the cyanomethyl group can be transformed into a variety of other functional groups, each of which can then be reacted with a library of building blocks. Similarly, the aromatic ring could be further functionalized, although this is generally more challenging.

A hypothetical combinatorial library synthesis starting from this compound could involve the following steps:

| Library Generation Stage | Transformation | Reactant Class | Resulting Moiety |

| Initial Modification | Hydrolysis of nitrile | Acid/Base | Carboxylic acid |

| Diversification | Amide coupling | Library of amines | Diverse amides |

| Alternative Modification | Reduction of nitrile | Reducing agent | Primary amine |

| Diversification | Reductive amination | Library of aldehydes/ketones | Diverse secondary/tertiary amines |

This table illustrates a conceptual combinatorial strategy, as specific examples utilizing this compound are not prevalent in the provided search results.

Scaffold Decoration Strategies

Scaffold decoration involves the modification of a core molecular structure to generate a library of analogs. researchgate.netchemrxiv.org this compound can be viewed as a scaffold itself, or it can be used to decorate other core structures. The reactive nature of the cyanomethyl group makes it an ideal handle for attaching this fragment to other molecular scaffolds. For instance, it could be converted to an amine and then used in reactions to modify a core structure containing an electrophilic site. The benzamide moiety, with its defined geometry, can be a valuable addition to a scaffold, potentially influencing its binding properties. nih.gov

Role in the Development of Novel Organic Reactions

Participation in Cascade and Multicomponent Reactions

No research findings were identified that detail the participation of This compound in cascade or multicomponent reactions. The literature searched does not provide examples of this compound being used as a substrate or reagent in such transformations to build complex molecular architectures in a sequential manner.

Ligand Design in Metal-Catalyzed Transformations

There is no available information on the use of This compound in ligand design for metal-catalyzed transformations. The potential of the amide or cyano functionalities within this molecule to coordinate with a metal center in a catalytic process has not been explored in the reviewed scientific literature.

Mechanistic Studies of this compound: An Overview

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the compound This compound corresponding to the detailed mechanistic and molecular interaction studies requested.

Extensive searches have been conducted to locate information regarding its potential enzyme modulation, including binding modes with targets such as Monoamine Oxidase B (MAO-B), kinetic analyses of enzyme-inhibitor interactions, and broader receptor binding profiles. Furthermore, inquiries into computational studies, such as molecular docking and molecular dynamics simulations, as well as investigations into its direct interactions with other macromolecules like proteins and nucleic acids, did not yield specific findings for this compound.

The available research literature focuses on structurally related but distinct benzamide derivatives. For instance, studies on more complex molecules that share the 3,4-dichlorobenzamide moiety have been identified, but their findings cannot be attributed to This compound itself.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specified compound as per the requested outline. The necessary experimental and computational data for the following sections are not present in the accessible scientific domain:

Mechanistic Studies of Molecular Interactions Chemical/biochemical Perspective

Interaction with Macromolecules (Proteins, Nucleic Acids)

Without primary or secondary research sources detailing these specific interactions for 3,4-dichloro-N-(cyanomethyl)benzamide , any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

In Vitro Biophysical Characterization of Binding Events

The in vitro biophysical characterization of binding events for analogs of this compound reveals their interaction with various biological targets. These studies are crucial for understanding the affinity and kinetics of the binding, which are determinant factors for their biological function.

One such analog, N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide , has been investigated for its interaction with the human Toll-Like Receptor 4 (hTLR4) in complex with its co-receptor MD2. mdpi.com The binding of this compound was confirmed using Surface Plasmon Resonance (SPR), a label-free technique for real-time monitoring of biomolecular interactions. mdpi.com The study determined the equilibrium dissociation constant (K_D) to be 7.47 x 10⁻⁷ M, indicating a sub-micromolar binding affinity. mdpi.com The clear dose-response binding observed in the SPR analysis, along with rapid dissociation rates, provides a quantitative measure of the interaction. mdpi.com

In another study, a series of acyl-2-aminobenzimidazoles were synthesized and evaluated as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Among these, N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (referred to as compound 21 in the study) demonstrated a significant increase in potency compared to the parent compound. nih.gov The inhibitory activity was quantified by measuring the half-maximal inhibitory concentration (IC50) in a nitric oxide (NO) production assay. This compound exhibited an IC50 value that was 14-fold more potent than the reference compound, although it was also associated with lower cell viability. nih.gov

Furthermore, derivatives of 3,4-dichlorobenzamide (B1295324) have been explored as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. The compound N-(2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3,4-dichlorobenzamide (compound 8j) was evaluated for its enzymatic inhibitory activity. nih.gov While it was not the most potent in the series, it demonstrated inhibitory activity against both wild-type FLT3 and the D835Y mutant, which is associated with drug resistance. nih.gov

The antibacterial potential of the 3,4-dichlorobenzamide scaffold has also been investigated. A 3,4-dichlorobenzamide derivative linked to a dioxane moiety was found to have superior antibacterial activity against Staphylococcus aureus compared to less lipophilic analogs. nih.gov Its activity is attributed to the inhibition of bacterial topoisomerases. nih.gov

The following interactive table summarizes the in vitro binding and activity data for these analogs of this compound.

| Compound Name | Target | Assay Type | Measured Parameter | Value |

| N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide | hTLR4/MD2 complex | Surface Plasmon Resonance | K_D | 7.47 x 10⁻⁷ M |

| N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide | mGluR5 | NO production assay | IC50 | 14-fold increase in potency vs. reference |

| N-(2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3,4-dichlorobenzamide | FLT3 | Enzymatic inhibition assay | IC50 | Not specified as most potent |

| 3,4-dichlorobenzamide derivative with dioxane linkage | Bacterial topoisomerases | Antibacterial assay | MIC | Superior to less lipophilic analogs |

Structure-Mechanism Relationships at a Molecular Level

The relationship between the chemical structure of 3,4-dichlorobenzamide analogs and their mechanism of action at a molecular level has been elucidated through computational modeling and structure-activity relationship (SAR) studies. These investigations provide a rationale for the observed biological activities and guide the design of more potent and selective molecules.

For N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide , molecular docking studies suggest that it interacts with the hTLR4/MD2 complex in a manner similar to other agonists, although the specific binding pose and key interactions were part of a broader virtual screening effort to identify novel agonists. mdpi.com The 3,4-dichloro substitution on the benzamide (B126) ring is a common feature in molecules targeting this receptor, suggesting that these lipophilic groups may occupy a hydrophobic pocket within the binding site. mdpi.com

In the case of N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide as a negative allosteric modulator of mGluR5, computational studies using the Site Identification by Ligand Competitive Saturation (SILCS) method and docking with Autodock-Vina were performed. nih.gov These studies predicted that the dichlorobenzene moiety fits well into the binding site, with good overlap with the FragMap density, which is a computational method to map the binding preferences of small molecular fragments on a protein surface. nih.gov This favorable interaction of the dichloro-substituted ring is believed to contribute to the compound's increased potency. nih.gov

The antibacterial 3,4-dichlorobenzamide derivative with a dioxane linkage was shown to induce single-strand breaks in bacterial DNA, a hallmark of topoisomerase I inhibitors. nih.gov This is in contrast to other derivatives in the same study that induced double-strand breaks, indicating that subtle structural changes can alter the specific mechanism of action even within the same target class. nih.gov Docking studies suggested that the amide N-H group of such derivatives forms a hydrogen bond with a key aspartate residue (D83) in the gyrase A subunit of DNA gyrase. nih.gov The lipophilic 3,4-dichloro substitution was correlated with improved antibacterial activity, likely due to enhanced membrane permeability or more favorable interactions within the enzyme's binding pocket. nih.gov

The following interactive table summarizes the key findings from the structure-mechanism studies of these 3,4-dichlorobenzamide analogs.

| Compound Name | Target | Key Structural Feature | Proposed Molecular Interaction |

| N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide | hTLR4/MD2 complex | 3,4-dichlorobenzoyl moiety | The lipophilic dichloro groups likely occupy a hydrophobic pocket in the binding site. |

| N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide | mGluR5 | 3,4-dichlorophenyl group | The dichlorobenzene ring fits snugly into the binding site, showing favorable overlap with SILCS FragMap densities, contributing to increased potency. nih.gov |

| N-(2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3,4-dichlorobenzamide | FLT3 | 3,4-dichlorobenzamide | Acts as a hydrophobic anchor within the ATP-binding pocket of the kinase. |

| 3,4-dichlorobenzamide derivative with dioxane linkage | Bacterial DNA gyrase | Amide N-H and 3,4-dichloro groups | The amide N-H forms a hydrogen bond with the D83 residue of the GyrA subunit. The dichloro substitution enhances lipophilicity and antibacterial activity. nih.gov |

Analytical Methodologies for Purity, Identification, and Quantitation in Research Settings

Chromatographic Separation Techniques

Chromatography is indispensable for separating 3,4-dichloro-N-(cyanomethyl)benzamide from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity determination or the analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the content of this compound. Its high resolution and sensitivity make it ideal for separating non-volatile and thermally sensitive compounds.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. While specific application notes for this compound are not widely published, standard methods for related dichlorobenzamide structures can be readily adapted. sielc.com A typical RP-HPLC method would involve a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains.

The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve efficient separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to resolve compounds with a range of polarities. Detection is typically accomplished using a UV detector set at a wavelength where the benzamide (B126) chromophore exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by running a series of known concentration standards.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile and Water (with optional acidifier like phosphoric or formic acid) | Elutes the analyte from the column; composition is adjusted for optimal resolution. sielc.com |

| Elution Mode | Gradient | Improves separation of complex mixtures by changing mobile phase strength. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV at ~245 nm | Monitors the eluting analyte based on its absorbance of UV light. researchgate.net |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Due to the relatively low volatility of this compound, direct analysis by GC can be challenging and may require high oven temperatures that could lead to thermal degradation.

To overcome this, a process called derivatization is often employed. jfda-online.com This involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com For amides, a common derivatization technique is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reaction reduces the compound's polarity and hydrogen-bonding capacity, making it more suitable for GC analysis. sigmaaldrich.comjfda-online.com

Another approach involves the derivatization of potential impurities. For instance, if one were analyzing for the presence of a volatile amine impurity, it could be derivatized with a reagent like benzoyl chloride to form a less volatile, more easily detectable benzamide. nih.gov The resulting derivative can then be analyzed using a standard GC-MS system, often with a nonpolar or medium-polarity capillary column (e.g., DB-5 or Rtx-5). researchgate.netnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA (for the amide) or Benzoyl Chloride (for amine impurities) | Increases volatility and thermal stability for GC analysis. sigmaaldrich.comnih.gov |

| Column | Rtx-5 or equivalent (e.g., 30 m x 0.32 mm) | Stationary phase for separating compounds based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. nih.gov |

| Inlet Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C at 10 °C/min) | Separates compounds based on their different boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification (MS) or universal quantitation (FID). |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. libretexts.orgwikipedia.org This separation is critical in many fields, particularly pharmaceuticals, where different enantiomers can have distinct biological activities. nih.gov

However, for a molecule to be chiral and exist as enantiomers, it must possess a chiral center or another element of chirality. The structure of this compound lacks any stereocenters. The carbon atoms of the dichlorophenyl ring and the cyanomethyl group (-CH2CN) are all sp² or sp³ hybridized with identical substituents, meaning the molecule is superimposable on its mirror image. Therefore, this compound is an achiral compound.

As a result, chiral chromatography is not an applicable or necessary analytical methodology for this specific compound, as there are no enantiomers to separate. nih.gov Attempts to analyze this compound on a chiral stationary phase (CSP) would not result in the resolution of multiple peaks.

Spectroscopic Quantitation Methods

Spectroscopic methods provide alternative or complementary approaches to chromatographic techniques for quantitation, often with advantages in speed and simplicity.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a rapid and straightforward method for determining the concentration of an analyte in solution. The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The this compound molecule contains a benzamide chromophore, a benzene (B151609) ring conjugated with a carbonyl group, which absorbs UV radiation. science-softcon.de The presence of chlorine substituents on the ring will influence the exact position and intensity of the absorption maximum (λmax). The more conjugated a system is, the longer the wavelength of its maximum absorption. youtube.comyoutube.com For benzamide itself, the λmax is typically in the range of 225 nm. The dichlorinated structure of the target compound would be expected to have a λmax at a slightly longer wavelength.

To determine the concentration of a solution of this compound, a pure reference standard is used to prepare a series of solutions of known concentration in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

| Parameter | Description | Relevance |

|---|---|---|

| Principle | Beer-Lambert Law (A = εbc) | Relates absorbance (A) directly to concentration (c). |

| Chromophore | Dichlorinated benzoyl group | The part of the molecule that absorbs UV light. science-softcon.de |

| λmax (Wavelength of Max Absorbance) | Estimated ~230-250 nm | Wavelength providing maximum sensitivity and adherence to Beer-Lambert law. |

| Solvent | Methanol or Acetonitrile | Must be transparent in the measurement range and dissolve the analyte. |

| Requirement | Pure reference standard | Necessary for creating an accurate calibration curve. |

Quantitative NMR (qNMR) for Purity and Content Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself. youtube.comresolvemass.ca Instead, it uses a certified internal standard of known purity and concentration. bruker.com The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. youtube.com

For the qNMR analysis of this compound, a precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6). acs.org The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, such as using a long relaxation delay.

The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte (e.g., one of the aromatic protons or the -CH2- protons) with the integral of a known signal from the internal standard. This technique is highly accurate and provides a direct measure of mass purity, making it a powerful tool for qualifying reference materials or as an orthogonal method to HPLC. bruker.comnih.gov

Impurity Profiling and Chemical Stability Evaluation

Identification of By-products and Degradation Products

The identification of by-products formed during the synthesis of a target compound is a critical step. These by-products can arise from side reactions, unreacted starting materials, or intermediates. Similarly, degradation products can form due to the inherent instability of the compound or its interaction with its environment over time. The process of identifying these impurities generally involves:

Chromatographic Separation: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate the main compound from its impurities.

Spectroscopic Identification: Once separated, techniques like Mass Spectrometry (MS) are used to determine the molecular weight of the impurities. Further structural elucidation is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Without specific studies on this compound, it is not possible to provide a data table of known by-products or degradation products.

Stress Testing for Chemical Stability under Various Conditions

Stress testing, also known as forced degradation, is a vital component of stability evaluation. It involves subjecting the compound to a range of harsh conditions to predict its long-term stability and identify potential degradation pathways. Common stress conditions include:

Hydrolysis: Testing across a range of pH values (acidic, neutral, and alkaline) to determine susceptibility to water-induced degradation.

Oxidation: Exposure to oxidizing agents to assess the impact of oxidative stress.

Photostability: Exposure to light (both UV and visible) to evaluate light-induced degradation.

Thermal Stress: Subjecting the compound to elevated temperatures to assess its thermal stability.

The results of these studies would typically be presented in a table summarizing the conditions, the extent of degradation, and the nature of the degradation products formed. However, due to the absence of specific research on this compound, a detailed data table for its stress testing cannot be compiled.

Conclusion and Future Research Perspectives

Synthesis and Derivatization Achievements for 3,4-dichloro-N-(cyanomethyl)benzamide

The synthesis of this compound is principally achieved through the acylation of aminoacetonitrile (B1212223) with 3,4-dichlorobenzoyl chloride. This reaction is a standard method for forming amide bonds and is known for its efficiency. The process typically involves dissolving aminoacetonitrile hydrochloride in a suitable organic solvent, followed by the addition of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloride and liberate the free amine. Subsequently, 3,4-dichlorobenzoyl chloride is added dropwise, often at reduced temperatures to control the exothermic nature of the reaction. The resulting product can then be isolated and purified using standard laboratory techniques like crystallization or chromatography.

The derivatization of this compound offers pathways to a variety of other molecules with potentially interesting properties. The presence of the cyanomethyl group provides a reactive handle for further chemical transformations. For instance, the nitrile functionality can undergo hydrolysis to yield a carboxylic acid, or be reduced to an amine. A particularly notable derivatization pathway for N-cyanomethyl amides involves their participation in cycloaddition reactions. For example, under acidic conditions and in the presence of a nitrosation reagent, N-(cyanomethyl) amides can be converted into 1,2,4-oxadiazole-3-carboxamides, demonstrating a facile route to heterocyclic compounds.

The dichlorinated benzene (B151609) ring also presents opportunities for derivatization, although the chloro substituents are generally less reactive than the cyanomethyl group. Nucleophilic aromatic substitution reactions can be challenging but may be achieved under specific conditions with highly activated nucleophiles. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the chlorinated positions, further diversifying the molecular scaffold.

Contributions to Advanced Organic Synthesis and Computational Chemistry

In the realm of advanced organic synthesis, this compound serves as a valuable intermediate and building block. The benzamide (B126) moiety is a common structural motif in many biologically active compounds, and the specific substitution pattern of this molecule makes it a useful precursor for the synthesis of more complex targets. The cyanomethyl group, as previously mentioned, is a versatile functional group that can be transformed into various other functionalities, making it a key component in multi-step synthetic sequences. The dichlorinated aromatic ring provides a scaffold that can be further functionalized, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular geometry, and vibrational frequencies. Such studies on structurally related dichlorinated aromatic compounds have provided insights into their electronic and optical properties. For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity and its behavior in electronic applications. Molecular electrostatic potential (MEP) maps can also be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. These computational approaches complement experimental findings and can guide the design of new synthetic routes and novel molecules with desired properties.

Remaining Challenges and Emerging Opportunities in Benzamide Research

Despite the extensive research into benzamides, several challenges remain. One significant challenge lies in achieving regioselective functionalization of polysubstituted benzamides. For a molecule like this compound, selectively reacting at one of the chloro positions over the other, or at a specific position on the benzene ring without affecting the amide or cyanomethyl groups, requires sophisticated synthetic strategies. The development of novel catalytic systems that can achieve high regioselectivity in the functionalization of such molecules is an active area of research.

Emerging opportunities in benzamide research are vast and varied. The development of green and sustainable synthetic methods for the preparation of benzamides is a key area of focus. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. Furthermore, the unique ability of the amide bond to participate in hydrogen bonding has led to the exploration of benzamides in the field of supramolecular chemistry, for the construction of self-assembling materials and molecular machines. The continued discovery of new biological targets for benzamide-containing molecules also fuels ongoing research in medicinal chemistry, with the aim of developing novel therapeutics with improved efficacy and reduced side effects.

Potential for Future Exploration in Mechanistic Chemical Biology and Material Science

In the field of mechanistic chemical biology, benzamide derivatives are being explored as chemical probes to study biological processes. The ability to introduce photoreactive groups or affinity tags onto the benzamide scaffold allows for the identification and characterization of their protein targets. For instance, benzamide-based probes have been successfully used to study histone deacetylases (HDACs), providing valuable insights into their function and role in disease. The specific structure of this compound could be modified to create such probes for investigating novel biological pathways.

Q & A

Q. What are the established synthetic routes for 3,4-dichloro-N-(cyanomethyl)benzamide, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: